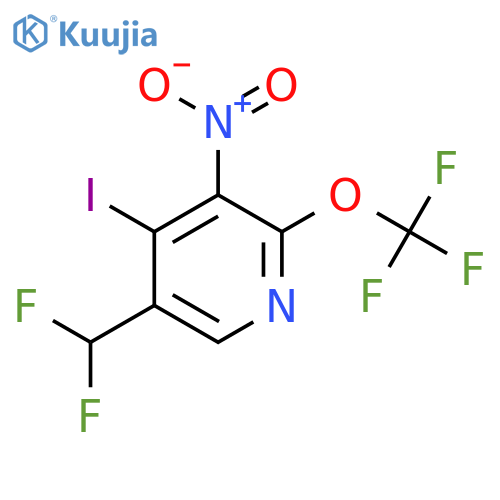Cas no 1804360-31-3 (5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine)
5-(ジフルオロメチル)-4-ヨード-3-ニトロ-2-(トリフルオロメトキシ)ピリジンは、高度にフッ素化されたニトロピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。その分子構造には、反応性の高いヨード基とニトロ基に加え、3つのフッ素含有官能基(ジフルオロメチル、トリフルオロメトキシ)が戦略的に配置されています。この特徴的な構造により、求電子芳香族置換反応やパラジウムカップリング反応などの多段階合成において優れた反応性を示します。特に、フッ素原子の導入により生体活性化合物開発時の代謝安定性向上が期待でき、創薬化学分野での利用価値が高いです。

1804360-31-3 structure
商品名:5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine
CAS番号:1804360-31-3
MF:C7H2F5IN2O3
メガワット:383.998871326447
CID:4814040
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H2F5IN2O3/c8-5(9)2-1-14-6(18-7(10,11)12)4(3(2)13)15(16)17/h1,5H
- InChIKey: AUZIZNQLGDULMZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=NC=C1C(F)F)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 310
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090029-1g |
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine |
1804360-31-3 | 97% | 1g |
$1,549.60 | 2022-04-02 |
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
1804360-31-3 (5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
